(3-Methylbut-1-en-2-yl)boronic acid
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Overview
Description
(3-Methylbut-1-en-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a 3-methylbut-1-en-2-yl moiety, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-1-en-2-yl)boronic acid typically involves the borylation of the corresponding alkene. One common method is the hydroboration of 3-methylbut-1-en-2-yl with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted organic compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
(3-Methylbut-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, to form complex organic molecules
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms and protein interactions
Medicine: Boronic acids, including this compound, are explored for their potential in drug design, particularly in the development of protease inhibitors and anticancer agents
Industry: It is used in the production of advanced materials, such as polymers and sensors, due to its ability to form stable boron-carbon bonds
Mechanism of Action
The mechanism of action of (3-Methylbut-1-en-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with these residues, leading to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methylbut-1-en-2-yl)boronic acid include other boronic acids such as phenylboronic acid, pinacolborane, and borinic acids .
Uniqueness
What sets this compound apart from other boronic acids is its unique structure, which imparts specific reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions, coupled with its stability and ease of handling, makes it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C5H11BO2 |
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Molecular Weight |
113.95 g/mol |
IUPAC Name |
3-methylbut-1-en-2-ylboronic acid |
InChI |
InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h4,7-8H,3H2,1-2H3 |
InChI Key |
JRZZKVFQEVBJFM-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C(C)C)(O)O |
Origin of Product |
United States |
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